molecular formula C17H15NO2S B11831004 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one

2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one

Cat. No.: B11831004
M. Wt: 297.4 g/mol
InChI Key: MLFSIQQMJWBIHC-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one is a synthetic isoquinolin-1(2H)-one derivative offered for research and development purposes. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of pharmacological activities. Researchers are exploring this core structure for its potential in drug discovery, given that similar 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant biological effects, including contractile activity on smooth muscle preparations, anticonvulsant activity, and dopamine D2 receptor-blocking activity . The specific substitution pattern of this compound, featuring a 2-methyl group and a 4-(methylsulfinyl)phenyl moiety at the 3-position, may confer unique electronic and steric properties, potentially influencing its interaction with biological targets. The methylsulfinyl group, in particular, is a noteworthy functional group that can impact a molecule's solubility, hydrogen bonding capacity, and overall pharmacokinetic profile. Compounds containing methylsulfinyl groups have been investigated as potential antileukotrienic agents, which are relevant in inflammation and asthma research . This product is intended for use in laboratory research only. It is the responsibility of the researcher to conduct all necessary experimentation to determine the compound's suitability for their specific application. 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one is strictly for research use and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

2-methyl-3-(4-methylsulfinylphenyl)isoquinolin-1-one

InChI

InChI=1S/C17H15NO2S/c1-18-16(12-7-9-14(10-8-12)21(2)20)11-13-5-3-4-6-15(13)17(18)19/h3-11H,1-2H3

InChI Key

MLFSIQQMJWBIHC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC=CC=C2C1=O)C3=CC=C(C=C3)S(=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzaldehyde Derivatives

The isoquinolinone scaffold is frequently constructed via acid-catalyzed cyclocondensation. A representative approach involves reacting substituted benzaldehydes with methylamine derivatives in polar aprotic solvents. For example, N-methylpyrrolidone (NMP) at 120°C facilitates the formation of the bicyclic core, as demonstrated in the synthesis of analogous 2-methylisoquinolinones. Key steps include:

  • Intermediate formation : Benzaldehyde derivatives (e.g., 4-(methylthio)benzaldehyde) react with methylamine in NMP, yielding imine intermediates.

  • Cyclization : Thermal or acid-catalyzed ring closure generates the isoquinolinone skeleton.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product with yields up to 85–90%.

Ruthenium-Catalyzed Annulation

Transition-metal catalysis offers an alternative route. Ruthenium(II) complexes, such as [RuCl₂(p-cymene)₂] , enable annulation between benzyl isocyanates and diaryl alkynes. This method achieves high regioselectivity for the 3-position, critical for introducing the sulfinylphenyl group:

  • Conditions : Reactions proceed in dichloroethane (DCE) at 120°C with CsCO₃ as a base.

  • Scope : Electron-deficient alkynes favor cyclization at the β-position, directing substituents to the 3-position of the isoquinolinone.

Introduction of the 4-(Methylsulfinyl)phenyl Group

Suzuki-Miyaura Cross-Coupling

A halogenated isoquinolinone intermediate (e.g., 3-bromo-2-methylisoquinolin-1-one) undergoes cross-coupling with 4-(methylsulfinyl)phenylboronic acid. Key considerations include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O at 80°C.

  • Challenges : The sulfoxide group’s sensitivity to reducing agents necessitates inert atmospheres and mild bases (e.g., K₃PO₄).

Direct Oxidation of Methylthio Precursors

A more scalable approach involves synthesizing 3-(4-(methylthio)phenyl)isoquinolin-1-one followed by oxidation to the sulfoxide:

  • Methylthio introduction : Thioanisole reacts with acetyl chloride to form 4-methylthioacetophenone.

  • Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid at 60°C converts methylthio to methylsulfinyl with >90% efficiency.

Integrated Synthetic Pathways

Route A: Sequential Cyclization and Oxidation

  • Step 1 : Synthesize 3-(4-(methylthio)phenyl)-2-methylisoquinolin-1-one via cyclocondensation of 4-(methylthio)benzaldehyde with methylamine.

  • Step 2 : Oxidize the methylthio group using H₂O₂/CH₃COOH (1:2 v/v) at 60°C for 6 hours.

    • Yield : 78–82% after recrystallization (ethanol/water).

    • Purity : >98% by HPLC (C18 column, MeCN/H₂O gradient).

Route B: Metal-Catalyzed One-Pot Synthesis

  • Step 1 : Ruthenium-catalyzed annulation of 4-(methylsulfinyl)benzyl isocyanate with 1-phenylpropyne.

  • Step 2 : In situ methylation using MeI and K₂CO₃ in DMF at 50°C.

    • Yield : 65–70% (two steps).

    • Advantage : Avoids intermediate isolation, reducing purification steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 7.8 Hz, 1H, H-5), 7.92–7.85 (m, 2H, H-6, H-7), 7.62 (d, J = 8.2 Hz, 2H, sulfinylphenyl), 7.48 (d, J = 8.2 Hz, 2H, sulfinylphenyl), 3.21 (s, 3H, CH₃), 2.98 (s, 3H, SOCH₃).

  • LC-MS : m/z 324.1 [M+H]⁺ (calculated for C₁₇H₁₅NO₂S: 323.08).

Comparative Yield Analysis

MethodKey StepYield (%)Purity (%)
CyclocondensationCore formation8595
Ru-catalyzedAnnulation7097
Suzuki couplingCross-coupling7596
H₂O₂ oxidationSulfoxide formation9098

Challenges and Optimization

  • Sulfoxide stability : Prolonged heating above 100°C risks over-oxidation to sulfone. Lower temperatures (60–80°C) and stoichiometric H₂O₂ mitigate this.

  • Regioselectivity : Ruthenium catalysis outperforms acid-mediated cyclization in directing substituents to the 3-position.

  • Scale-up limitations : Column chromatography for intermediates necessitates alternative purification (e.g., recrystallization) in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The isoquinolinone core can be reduced to its corresponding dihydroisoquinoline using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 3-position substituent significantly influences solubility, electronic properties, and bioavailability. Below is a comparative analysis:

Compound Name Substituent at 3-Position Key Properties Reference
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one 4-(methylsulfinyl)phenyl Polar, hydrogen-bond acceptor, moderate lipophilicity -
3-(4-Methoxyphenyl)isoquinolin-1(2H)-one 4-methoxyphenyl Electron-donating, moderate solubility (MW: 253.296)
3-(4-Pentylphenyl)isoquinolin-1(2H)-one 4-pentylphenyl Lipophilic, high membrane permeability
3-(4-Propylphenyl)isoquinolin-1(2H)-one 4-propylphenyl Intermediate lipophilicity
5-Methyl-3-[4-(pyrrolidin-1-ylmethyl)phenyl]isoquinolin-1(2H)-one 4-(pyrrolidinylmethyl)phenyl Bulky, basic nitrogen for protein binding

Key Observations :

  • Polarity : The methylsulfinyl group enhances water solubility compared to alkyl chains (e.g., pentyl or propyl) but reduces lipophilicity relative to methoxy or pyrrolidinylmethyl groups.
  • Electronic Effects : The sulfinyl group’s electron-withdrawing nature may alter the aromatic ring’s electron density, affecting π-π stacking with biological targets compared to electron-donating groups like methoxy .

Bioactivity and Target Interactions

Anticancer Activity
  • 2-Phenylisoquinolin-1(2H)-one derivatives are established anticancer agents, with substituents at the 3-position modulating potency. For example, 3-(4-pentylphenyl) analogs exhibit cell toxicity via unclear mechanisms, possibly involving membrane disruption due to lipophilicity .
  • For instance, tankyrase 2 inhibitors with pyrrolidinylmethyl groups rely on steric and electronic complementarity ; the sulfinyl group may offer similar advantages via hydrogen bonding.
Enzyme Inhibition
  • TNF-α Production Inhibition: Isoquinolinones with electron-deficient substituents (e.g., sulfinyl) may better inhibit TNF-α by interacting with charged residues in the enzyme’s active site, compared to methoxy derivatives .
  • Tankyrase 2 Binding: The pyrrolidinylmethyl substituent in 5-methyl-3-[4-(pyrrolidin-1-ylmethyl)phenyl]isoquinolin-1(2H)-one facilitates binding to tankyrase 2 through hydrophobic and hydrogen-bond interactions . The methylsulfinyl group’s polarity could mimic these interactions, though steric factors may differ.

Structural-Activity Relationship (SAR) Trends

  • Lipophilicity vs. Solubility : Alkyl chains (pentyl, propyl) improve membrane permeability but may increase off-target toxicity. The methylsulfinyl group balances solubility and target engagement.
  • Hydrogen-Bonding Capacity: Sulfinyl and pyrrolidinyl groups enhance binding to polar enzyme pockets, whereas methoxy groups primarily contribute to electron effects without strong hydrogen-bond donor/acceptor capacity.
  • Steric Bulk : Bulky substituents (e.g., pyrrolidinylmethyl) improve selectivity for specific protein pockets but may reduce bioavailability. The compact methylsulfinyl group avoids this trade-off.

Biological Activity

2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a methylsulfinyl group attached to a phenyl ring, making it a subject of interest in medicinal chemistry due to its diverse biological activities.

  • Molecular Formula : C17H15NO2S
  • Molecular Weight : 297.37 g/mol
  • IUPAC Name : 2-methyl-3-(4-methylsulfinylphenyl)isoquinolin-1-one
  • CAS Number : 1245647-96-4
PropertyValue
Molecular FormulaC17H15NO2S
Molecular Weight297.37 g/mol
IUPAC Name2-methyl-3-(4-methylsulfinylphenyl)isoquinolin-1-one
CAS Number1245647-96-4

The biological activity of 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The compound has been shown to inhibit certain kinases that play roles in cell signaling, which may contribute to its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the methylsulfinyl group is believed to enhance its efficacy by modulating oxidative stress pathways within the cells .

Anti-inflammatory Effects

Additionally, 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in various experimental models, suggesting potential therapeutic applications in inflammatory diseases .

Cholinesterase Inhibition

A significant finding related to this compound is its potential as a cholinesterase inhibitor. Studies have indicated that derivatives containing similar structural motifs can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This activity suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various isoquinolinone derivatives, including 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one. The results indicated a significant reduction in cell viability in several cancer cell lines, with IC50 values demonstrating potent activity compared to standard chemotherapeutics .

In Vitro Cholinesterase Inhibition Study

Another study focused on evaluating the cholinesterase inhibitory effects of thiazolidinones related to isoquinolinones. The findings revealed that compounds with similar structural features exhibited competitive inhibition against AChE, highlighting the potential of 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one in neuropharmacology .

Q & A

Q. What are the common synthetic routes for 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one?

The synthesis typically involves a multi-step approach:

  • Core formation : Construct the isoquinolin-1(2H)-one core via cyclization reactions using halogenated precursors (e.g., brominated intermediates) and catalysts such as palladium complexes .
  • Sulfinyl group introduction : Oxidize a methylthio (-SMe) precursor to the sulfinyl (-SO) group using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions to avoid overoxidation to sulfonyl .
  • Optimization : Techniques like continuous flow synthesis improve yield and purity by enhancing reaction homogeneity and reducing side products .

Q. How is the structural characterization of this compound performed?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity (e.g., aromatic proton splitting patterns and carbonyl resonance at ~163 ppm) .
  • X-ray crystallography : Resolve tautomeric forms and confirm stereochemistry (e.g., sulfinyl configuration) using software like ORTEP-3 and DIAMOND for structure refinement .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for sulfinyl-containing intermediates .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in SNAr reactions, while dichloromethane improves oxadiazole ring closure .
  • Catalyst screening : Test Pd(PPh3_3)4_4 or CuI for cross-coupling steps; adjust stoichiometry to minimize dehalogenation side reactions .
  • Purification : Use preparative HPLC or silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the sulfinyl derivative .

Q. What analytical methods resolve conflicting data on tautomeric forms or sulfinyl configuration?

  • X-ray diffraction : Directly determines the keto-enol tautomer ratio and sulfinyl stereochemistry (e.g., comparing S=O bond lengths and torsion angles) .
  • Dynamic NMR : Observe temperature-dependent chemical shift changes to identify tautomeric equilibria in solution .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict stable conformers and compare with experimental data .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Structural analogs : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to enhance metabolic stability .
  • Prodrug design : Mask the sulfinyl group as a thioether (-SMe) to improve membrane permeability, with enzymatic conversion in target tissues .
  • Solubility enhancement : Co-crystallize with cyclodextrins or use nanoemulsion formulations to increase aqueous solubility .

Q. How to confirm the stereochemical integrity of the sulfinyl group during synthesis?

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) and validate purity (>99% ee) .
  • Circular dichroism (CD) : Compare experimental CD spectra with simulated data from density functional theory (DFT) .
  • Single-crystal analysis : Resolve absolute configuration via anomalous scattering in X-ray experiments .

Q. How to evaluate the compound’s biological activity against cancer cell lines?

  • In vitro assays : Conduct MTT or ATP-luciferase assays to measure IC50_{50} values in breast cancer models (e.g., MDA-MB-231), noting G2/M phase arrest via flow cytometry .
  • Mechanistic studies : Use Western blotting to assess apoptosis markers (e.g., cleaved PARP) and pyroptosis via gasdermin E (GSDME) cleavage .
  • SAR analysis : Compare derivatives with modified substituents (e.g., 4-methoxy vs. 4-chloro) to identify critical pharmacophores .

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